![molecular formula C18H20OS B14534425 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene CAS No. 62317-77-5](/img/structure/B14534425.png)
1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 4-methoxyphenylsulfanyl group and a 3-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxythiophenol and 2-bromo-3-methylbut-3-ene.
Formation of the Sulfanyl Group: The 4-methoxythiophenol is reacted with a suitable base (e.g., sodium hydride) to form the thiolate anion, which then undergoes nucleophilic substitution with 2-bromo-3-methylbut-3-ene to form the desired sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a benzene derivative (e.g., bromobenzene) using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the double bond in the 3-methylbut-3-en-1-yl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and reduced sulfanyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylsulfanylbenzene: Lacks the 3-methylbut-3-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(3-Methylbut-3-en-1-yl)benzene: Lacks the sulfanyl group, reducing its potential for redox reactions.
4-Methoxyphenylsulfanyl-2-methylbenzene: Similar structure but with a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene is unique due to the presence of both the sulfanyl and 3-methylbut-3-en-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields of research.
Properties
CAS No. |
62317-77-5 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methoxy-4-[2-(3-methylbut-3-enyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H20OS/c1-14(2)8-9-15-6-4-5-7-18(15)20-17-12-10-16(19-3)11-13-17/h4-7,10-13H,1,8-9H2,2-3H3 |
InChI Key |
UWCPWSOHADHKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


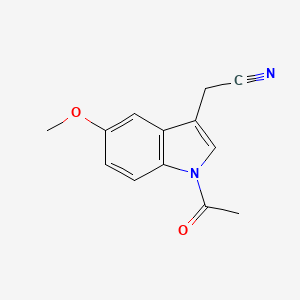
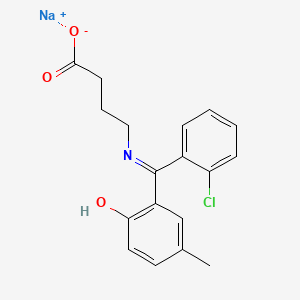
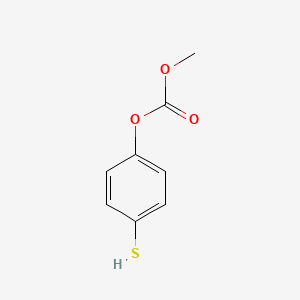
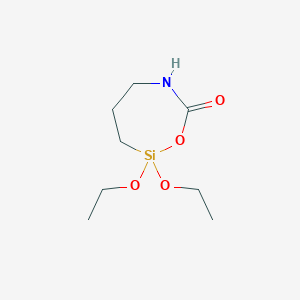
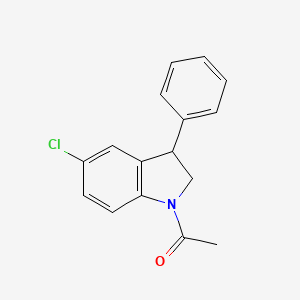
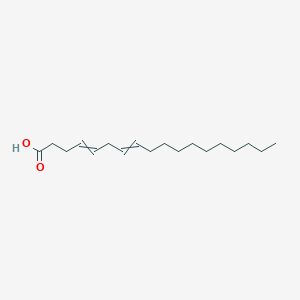
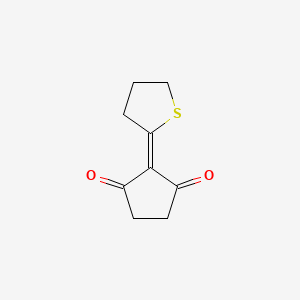
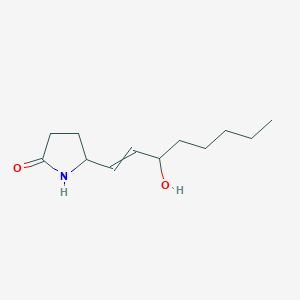
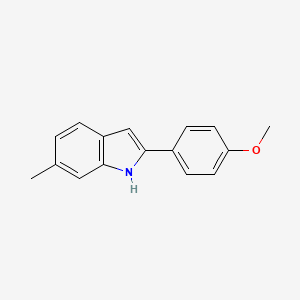
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
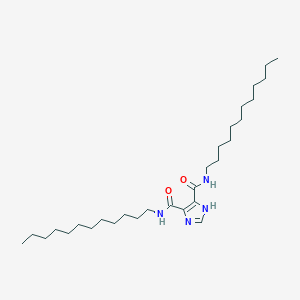
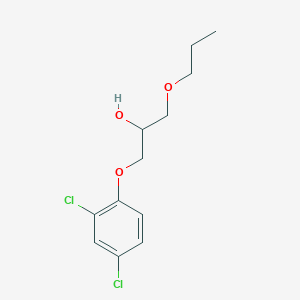
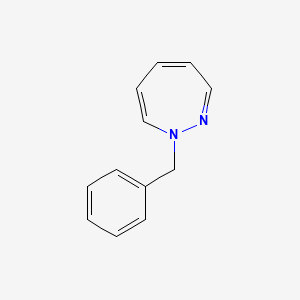
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine](/img/structure/B14534413.png)
